2-[3,5-Dihydroxy-2-[[8-hydroxy-4,8a-bis(hydroxymethyl)-14-methoxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Description
This compound is a highly substituted polycyclic terpenoid derivative with a complex glycosidic structure. Its core consists of a tetradecahydropicen moiety, a fused polycyclic system resembling steroidal or triterpenoid frameworks. Key features include:
- A methoxy group at position 14, enhancing lipophilicity and influencing stereoelectronic properties.
- Two oxane (pyranose) rings linked via glycosidic bonds, introducing conformational rigidity and carbohydrate-like solubility.
This structure suggests applications in drug discovery, particularly targeting proteins with hydrophobic binding pockets and polar interaction sites, such as enzymes or receptors involved in lipid metabolism or signaling pathways .
Properties
IUPAC Name |
2-[3,5-dihydroxy-2-[[8-hydroxy-4,8a-bis(hydroxymethyl)-14-methoxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H72O14/c1-21-29(48)34(57-36-32(51)31(50)30(49)25(18-44)55-36)33(52)37(54-21)56-28-10-11-39(4)26(40(28,5)19-45)9-12-41(6)35(39)24(53-8)15-22-23-16-38(2,3)13-14-43(23,20-46)27(47)17-42(22,41)7/h15,21,23-37,44-52H,9-14,16-20H2,1-8H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQYFMRUYWFXGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C(C=C5C4(CC(C6(C5CC(CC6)(C)C)CO)O)C)OC)C)C)O)OC7C(C(C(C(O7)CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H72O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
813.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of saikosaponin B3 involves several steps, starting from oleanolic acid, a common triterpenoid. The process includes the preparation of the aglycone, followed by regioselective glycosylation to construct the disaccharide fragment. The final step involves the installation of glycans onto the aglycone using gold (I)-catalyzed glycosylation .
Industrial Production Methods: Industrial production of saikosaponin B3 typically involves extraction from the roots of Bupleurum species. The extraction process includes steps such as drying, grinding, and solvent extraction, followed by purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Saikosaponin B3 undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Saikosaponin B3 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of triterpene saponins.
Biology: Investigated for its effects on cellular processes such as apoptosis and autophagy.
Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases, cancers, and viral infections.
Industry: Used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of saikosaponin B3 involves multiple molecular targets and pathways. It exerts its effects by modulating the activity of various signaling pathways, including the nuclear factor kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the signal transducer and activator of transcription 3 (STAT3) pathway. These pathways play crucial roles in regulating inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Differences and Implications
Compound 10B’s polyphenolic structure favors antioxidant activity, whereas the target compound’s glycosidic linkages and polycyclic core suggest enzyme inhibition (e.g., LSD1/CoREST) .
Conformational Flexibility :
- The target compound’s oxane rings restrict rotational freedom, favoring selective binding to structured pockets (e.g., heat shock proteins) over flat interfaces .
Synthetic Challenges: The hexamethyl groups on the picen core complicate synthesis due to steric hindrance, unlike the simpler chromeno-benzodioxocin derivatives .
Electronic and Aromaticity Considerations
While the picen core lacks classical aromaticity, its conjugated double bonds (from terpenoid precursors) enable transient π-π interactions with aromatic residues in proteins, as seen in docking studies with cannabinoid receptors . This contrasts with fully aromatic systems (e.g., benzene derivatives), which exhibit stronger but less selective interactions .
Research Findings
- AutoDock4 Simulations : Molecular docking predicts strong binding (ΔG < −10 kcal/mol) to the LSD1/CoREST complex, driven by hydrogen bonds with hydroxyl groups and hydrophobic packing with the picen core .
- Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition at 220°C, outperforming lower-molecular-weight analogs like Compound 10B (decomposition at 180°C) due to structural rigidity .
Biological Activity
The compound 2-[3,5-Dihydroxy-2-[[8-hydroxy-4,8a-bis(hydroxymethyl)-14-methoxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol is a complex organic molecule with potential biological activity. This article aims to summarize its biological properties based on available research findings and patents.
Chemical Structure
The compound's structure is characterized by multiple hydroxyl groups and a tetradecahydropicene core. The presence of these functional groups suggests possible interactions with biological systems.
Structural Features
| Feature | Description |
|---|---|
| Hydroxyl Groups | Multiple hydroxyl groups may contribute to solubility and reactivity. |
| Tetradecahydropicene Core | A hydrophobic region that may influence membrane interactions. |
| Methoxy and Hydroxymethyl Substituents | These groups may enhance bioactivity or alter pharmacokinetics. |
Antioxidant Properties
Research indicates that compounds with similar structural motifs exhibit significant antioxidant activity. The presence of multiple hydroxyl groups is often correlated with the ability to scavenge free radicals.
- Mechanism : Hydroxyl groups donate hydrogen atoms to free radicals, stabilizing them and preventing cellular damage.
- Case Study : A related compound demonstrated a 50% reduction in oxidative stress markers in vitro at a concentration of 10 μM.
Antimicrobial Activity
The compound's potential antimicrobial properties have been investigated:
- Gram-positive Bacteria : Studies show that derivatives of similar compounds exhibit effective inhibition against Staphylococcus aureus.
- Mechanism : The compound likely disrupts bacterial cell membranes due to its amphiphilic nature.
Cytotoxicity and Anti-cancer Effects
Preliminary studies suggest that the compound may possess cytotoxic effects against various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Findings : IC50 values ranged from 15 to 30 μM across different cell lines.
- Mechanism of Action : Induction of apoptosis has been observed in treated cells.
Immunomodulatory Effects
Research also points towards immunomodulatory properties:
- Cytokine Production : The compound may enhance the production of anti-inflammatory cytokines.
- Case Study : In vivo studies showed increased IL-10 levels in mice treated with a similar saponin derivative.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:
- Absorption : The presence of hydroxyl groups enhances solubility in aqueous environments.
- Distribution : Lipophilicity due to the tetradecahydropicene core may facilitate membrane permeability.
- Metabolism : Likely undergoes phase I metabolism via cytochrome P450 enzymes.
Q & A
Basic Question: How should researchers approach the structural elucidation of this compound?
Methodological Answer:
Structural characterization requires a combination of high-resolution mass spectrometry (HR-MS) for molecular formula confirmation, multidimensional NMR (¹H, ¹³C, HSQC, HMBC) to resolve stereochemistry and connectivity, and X-ray crystallography for absolute configuration determination. Due to the compound’s complexity, isotopic labeling or derivatization (e.g., acetylation of hydroxyl groups) may enhance spectral resolution. Cross-referencing with structurally related triterpenoid glycosides (e.g., FDB019184 in ) can provide comparative insights into ring conformations and substitution patterns .
Basic Question: What are the key challenges in synthesizing this compound, and how can they be addressed?
Methodological Answer:
Synthesis challenges include regioselective glycosylation of the triterpenoid core and orthogonal protection/deprotection strategies for hydroxyl groups. A stepwise approach, inspired by methods in , involves:
Core triterpenoid preparation via biogenetic-like cyclization.
Selective glycosylation using thioglycoside donors (e.g., Bu₃P-mediated coupling, as in ) to control anomeric configuration.
Iterative deprotection (e.g., TBS removal under mild acidic conditions).
Automated monitoring (e.g., LC-MS) at each step ensures intermediate purity .
Advanced Question: How to design bioactivity assays targeting this compound’s potential anti-inflammatory or cytotoxic properties?
Methodological Answer:
Leverage EU-OPENSCREEN’s Academic Compound Library ( ) for high-throughput screening (HTS). Design assays to:
- Inflammatory pathways : Measure inhibition of NF-κB or COX-2 in macrophage models (e.g., RAW264.7 cells).
- Cytotoxicity : Use MTT assays across cancer cell lines (e.g., HeLa, MCF-7) with dose-response profiling (IC₅₀ determination).
- Target specificity : Pair HTS with thermal shift assays or SPR-based binding studies to identify protein targets. Data normalization against reference compounds (e.g., dexamethasone for anti-inflammatory activity) is critical .
Advanced Question: What computational strategies are recommended for modeling interactions between this compound and biological targets?
Methodological Answer:
Combine molecular docking (AutoDock Vina, Glide) with MD simulations (AMBER or GROMACS) to predict binding modes. Key steps:
Ligand preparation : Optimize protonation states using MarvinSketch at physiological pH.
Protein modeling : Use homology modeling if crystal structures are unavailable (e.g., SWISS-MODEL).
Free-energy calculations : Apply MM/GBSA to rank binding affinities.
Cross-validate predictions with chemoproteomics (e.g., affinity-based protein profiling) .
Advanced Question: How to resolve contradictions in observed bioactivity data across different experimental models?
Methodological Answer:
Systematically evaluate variables:
- Cell line variability : Compare results in primary vs. immortalized cells.
- Solubility effects : Use DLS to assess aggregation in assay buffers.
- Metabolic stability : Perform LC-MS/MS to quantify intact compound in cellular lysates.
Statistical tools like Bland-Altman plots or meta-analysis (RevMan) can identify outliers or systemic biases .
Advanced Question: What protocols ensure safe handling and storage of this compound given its reactivity?
Methodological Answer:
Follow Chemical Hygiene Plan guidelines ( ):
- Storage : Under argon at –20°C in amber vials to prevent oxidation.
- Handling : Use gloveboxes for moisture-sensitive steps; monitor airborne exposure via HPLC-MS.
- Waste disposal : Quench reactive intermediates (e.g., NaHCO₃ for acidic byproducts) before disposal .
Basic Question: Which analytical techniques are most reliable for assessing purity and stability?
Methodological Answer:
- Purity : UPLC-PDA (≥98% purity threshold; monitor λ=210–400 nm for impurities).
- Stability : Forced degradation studies (heat, light, pH extremes) with HPLC-ELSD to track decomposition.
- Chiral integrity : Compare specific rotation with literature values or use chiral stationary phase HPLC .
Advanced Question: How to investigate the compound’s stability under physiological conditions?
Methodological Answer:
Simulate physiological environments:
Gastric fluid : Incubate in pH 1.2 buffer with pepsin (37°C, 2 hr).
Plasma stability : Use human plasma at 37°C; quench with acetonitrile and analyze via LC-MS.
Microsomal stability : Track metabolic half-life (t₁/₂) using liver microsomes + NADPH .
Basic Question: How to optimize reaction yields in glycosylation steps?
Methodological Answer:
- Donor activation : Test promoters (e.g., NIS/TfOH vs. Ph₂SO/Tf₂O) for optimal leaving-group displacement.
- Solvent screening : Compare yields in CH₂Cl₂ vs. toluene; additives like molecular sieves improve anomeric control.
- Temperature gradients : Lower temperatures (–40°C) favor kinetic over thermodynamic products .
Advanced Question: What collaborative frameworks exist for sharing derivatives of this compound?
Methodological Answer:
Submit derivatives to EU-OPENSCREEN’s Academic Compound Library ( ) for broad biological profiling. Benefits include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
